Dimethyl 2-methylhexanedioate chemical properties
Dimethyl 2-methylhexanedioate chemical properties
Technical Whitepaper: Dimethyl 2-methylhexanedioate – Structural Analysis, Synthesis, and Industrial Applications
Part 1: Executive Summary
Dimethyl 2-methylhexanedioate (CAS: 19780-94-0), frequently referred to as Dimethyl 2-methyladipate , represents a critical class of branched aliphatic diesters. Unlike its linear analog (dimethyl adipate), the introduction of a methyl group at the
This guide provides a rigorous technical examination of the molecule, detailing its synthesis via catalytic esterification, its reactivity profile in reduction and transesterification, and its pivotal role as a precursor for 2-methyl-1,6-hexanediol .
Part 2: Chemical Identity & Structural Analysis
The molecule consists of a six-carbon dicarboxylic acid backbone terminated by methyl esters, with a methyl branch at the second carbon. This branching creates a stereocenter, resulting in a racemic mixture (R/S) in standard industrial synthesis.
Table 1: Chemical Identity & Constants
| Parameter | Technical Specification |
| IUPAC Name | Dimethyl 2-methylhexanedioate |
| Common Synonyms | Dimethyl 2-methyladipate; 2-Methyladipic acid dimethyl ester |
| CAS Registry Number | 19780-94-0 |
| Molecular Formula | |
| Molecular Weight | 188.22 g/mol |
| SMILES | COC(=O)CCCC(C)C(=O)OC |
| Chirality | 1 Chiral Center (C2); Typically supplied as Racemic (±) |
| Physical State | Colorless to pale yellow liquid |
Part 3: Physicochemical Profile
The methyl branch lowers the freezing point relative to linear dimethyl adipate and increases viscosity slightly due to steric hindrance, which also impacts the rate of hydrolysis at the C2 ester group.
Table 2: Physical Properties
| Property | Value | Source/Condition |
| Boiling Point | 109–110 °C | @ 14 mmHg (Vacuum) [1] |
| Boiling Point (Atm) | ~219.6 °C | @ 760 mmHg (Extrapolated) |
| Density | 1.02 – 1.06 g/cm³ | @ 20 °C |
| Refractive Index | 1.428 – 1.431 | @ 20 °C |
| Flash Point | > 100 °C | Closed Cup |
| Solubility | Soluble in Ethanol, Ether, Acetone | Insoluble in Water (< 0.1 g/L) |
| Vapor Pressure | < 0.1 mmHg | @ 20 °C |
Part 4: Synthesis & Production Pathways
Core Synthesis Strategy: Acid-Catalyzed Esterification
The most robust laboratory and pilot-scale synthesis involves the Fischer esterification of 2-methyladipic acid with excess methanol. The reaction is equilibrium-driven; therefore, water removal is critical for high yield.
Mechanism: Protonation of the carbonyl oxygen activates the carboxyl group, facilitating nucleophilic attack by methanol. The steric bulk at C2 makes the
Experimental Protocol: High-Yield Batch Synthesis
This protocol is designed as a self-validating system where the refractive index and GC monitoring confirm conversion.
Reagents:
-
2-Methyladipic acid (1.0 eq)[1]
-
Methanol (Anhydrous, 10.0 eq) – Excess drives equilibrium.
-
Sulfuric Acid (
, catalytic, 0.05 eq) or p-Toluenesulfonic acid (pTSA).
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a temperature probe.
-
Charging: Add 2-methyladipic acid and methanol. Stir until dissolved. Slowly add
dropwise (exothermic). -
Reflux: Heat the mixture to reflux (approx. 65–70 °C) for 6–8 hours.
-
Validation: Monitor reaction progress via TLC (Solvent: Hexane/Ethyl Acetate 80:20) or GC-FID. Look for the disappearance of the mono-ester intermediate.
-
-
Workup: Cool to room temperature. Concentrate under reduced pressure (Rotavap) to remove excess methanol.
-
Neutralization: Dissolve the residue in Ethyl Acetate. Wash with Saturated
(2x) to remove acid catalyst and unreacted organic acid. Wash with Brine (1x). -
Drying: Dry organic layer over anhydrous
, filter, and concentrate. -
Purification: Perform fractional vacuum distillation. Collect the fraction boiling at 109–110 °C (14 mmHg).
Diagram 1: Synthesis & Purification Workflow
Caption: Figure 1. Step-wise synthesis workflow from raw acid precursor to purified diester.
Part 5: Reactivity & Functional Transformations
Dimethyl 2-methylhexanedioate serves as a versatile electrophile. Its reactivity is defined by the differentiation between the hindered C2-ester and the accessible C6-ester.
Reduction to Diols
The most significant industrial transformation is the reduction to 2-methyl-1,6-hexanediol , a premium monomer for polyester polyols.
-
Reagents: Lithium Aluminum Hydride (LiAlH4) or catalytic hydrogenation (Cu/Zn catalyst, high pressure).
-
Outcome: Complete reduction of both ester groups to primary alcohols.
Transesterification
Used to synthesize higher molecular weight plasticizers (e.g., di-2-ethylhexyl 2-methyladipate).
-
Reagents: High-boiling alcohol (e.g., octanol) + Titanate catalyst.
-
Process: Methanol is continuously distilled off to drive the equilibrium.
Diagram 2: Chemical Reactivity Tree
Caption: Figure 2. Primary chemical transformations and downstream derivatives.
Part 6: Applications in R&D and Industry
-
Low-Crystallinity Polyesters: Incorporating Dimethyl 2-methylhexanedioate into polyethylene adipate backbones disrupts the crystal lattice due to the C2-methyl branch. This results in "amorphous" regions that improve the elasticity and low-temperature flexibility of the final polymer [2].
-
Green Solvents: With a high boiling point and low volatility, it acts as a biodegradable solvent for resin formulation and coil coatings, replacing more toxic glycol ethers.
-
Pharmaceutical Intermediates: The chiral center at C2 makes it a potential starting material for enantioselective synthesis of pharmaceutical actives requiring a methylated aliphatic chain.
Part 7: Safety & Handling (GHS Standards)
While generally considered low toxicity, standard laboratory safety protocols must be observed.[1]
-
GHS Classification:
-
PPE Requirements:
-
Nitrile gloves (breakthrough time > 480 min).
-
Safety goggles (chemical splash resistant).
-
Fume hood (ensure ventilation during heating).
-
Part 8: References
-
National Institute of Standards and Technology (NIST). (2023). Dimethyl 2-methyladipate - Gas Chromatography Retention Data and Physical Constants. NIST Chemistry WebBook, SRD 69. [Link]]
-
PubChem. (2024).[7] Dimethyl 2-methyladipate Compound Summary (CID 19780-94-0). National Center for Biotechnology Information. [Link]
Sources
- 1. CAS 19780-94-0: Dimethyl 2-methyladipate | CymitQuimica [cymitquimica.com]
- 2. Dimethyl 2-methyl-5-methyleneadipate | C10H16O4 | CID 107295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. Diethyl 2-methylhexanedioate | C11H20O4 | CID 568427 - PubChem [pubchem.ncbi.nlm.nih.gov]
